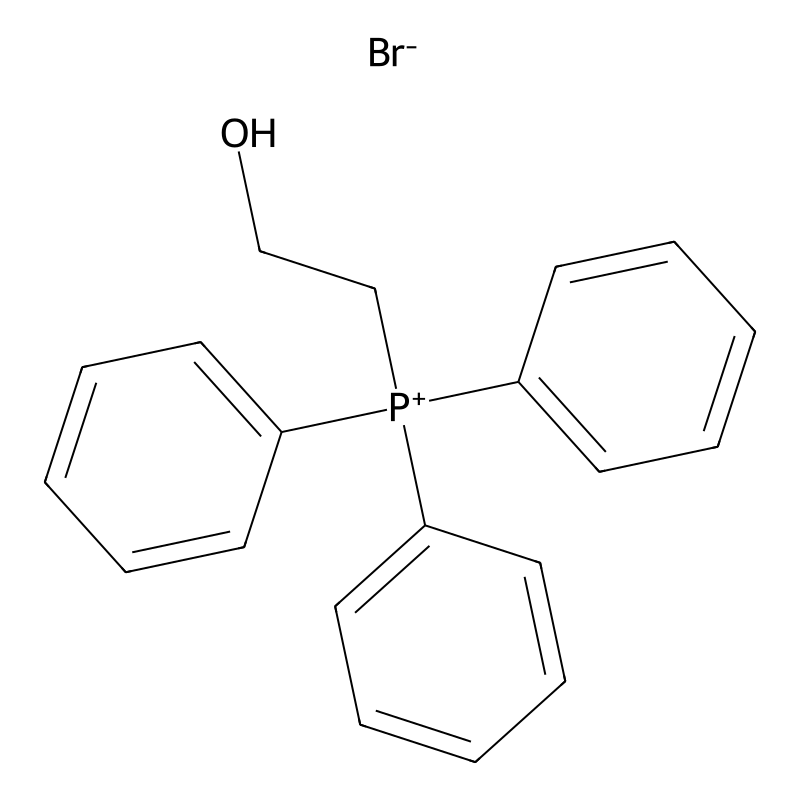

(2-Hydroxyethyl)triphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- C-C Bond Formation: (TEtPh3)Br serves as a precursor for the synthesis of various organic compounds through C-C bond formation reactions. Its triphenylphosphonium group acts as a good leaving group, facilitating nucleophilic substitution reactions. Source:

- Ylide Formation: (TEtPh3)Br can be converted into ylides, which are reactive intermediates used in various organic transformations. The ylide formation involves deprotonation of the hydroxyl group by a strong base, followed by rearrangement. Source:

Material Science

- Self-assembled monolayers (SAMs): (TEtPh3)Br can be used to form SAMs on various surfaces due to its ability to bind to both inorganic and organic substrates. The hydroxyl group interacts with the substrate, while the triphenylphosphonium group provides stability and tailorable properties. Source: )

- Ionophores: (TEtPh3)Br can be utilized in the development of ionophores, which are molecules that selectively transport ions across membranes. The lipophilic nature of the triphenylphosphonium group and the ability to form complexes with specific ions contribute to its ionophoric properties. Source: )

Medicinal Chemistry

- Mitochondrial Targeting: The triphenylphosphonium cation of (TEtPh3)Br exhibits an inherent positive charge, which allows it to accumulate in the negatively charged mitochondria of cells. This property makes it a valuable tool for delivering drugs and probes specifically to mitochondria. Source: )

- Antimicrobial activity: Studies suggest that (TEtPh3)Br possesses some antimicrobial activity against certain bacterial and fungal strains. The mechanism of action is not fully understood but might involve disruption of the cell membrane or interaction with specific cellular processes. Source: )

(2-Hydroxyethyl)triphenylphosphonium bromide is an organophosphorus compound characterized by the presence of a triphenylphosphonium cation and a hydroxyethyl group. Its molecular formula is CHBrOP, and it has a molecular weight of approximately 387.25 g/mol. The compound typically appears as a white to pale cream powder and is soluble in water, making it useful in various chemical applications. It is often utilized as a reagent in organic synthesis, particularly in the olefination of activated imines, and as a biochemical agent in proteomics research .

The mechanism of action of TETPB depends on the specific application. Here are two notable examples:

- Phase Transfer Catalysis: TETPB can act as a phase transfer catalyst, facilitating the movement of ionic species between immiscible organic and aqueous phases. The positively charged phosphonium group interacts with the anion in the aqueous phase, allowing it to be transferred into the organic phase.

- Mitochondrial Targeting: Due to its positive charge and lipophilic (fat-loving) nature of the phenyl rings, TETPB can accumulate in the mitochondria, the energy-producing organelles in cells. The mechanism of this accumulation is not fully understood, but it allows TETPB to interact with mitochondrial components, potentially influencing various cellular processes.

- Olefination Reactions: It acts as a reagent in the formation of alkenes from carbonyl compounds through the Wittig reaction mechanism. The phosphonium salt can be converted into an alkene by reacting it with a strong base .

- Nucleophilic Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, where it can replace halides or other leaving groups in various substrates.

- Formation of Phosphonium Ylides: This compound can be transformed into phosphonium ylides, which are crucial intermediates in synthetic organic chemistry.

Research indicates that (2-Hydroxyethyl)triphenylphosphonium bromide exhibits cytotoxic properties, particularly against human epidermoid carcinoma cells. It has been studied for its potential to inhibit cell growth and induce apoptosis in cancer cells . Additionally, the compound's ability to penetrate cellular membranes makes it a candidate for drug delivery systems targeting mitochondrial functions .

The synthesis of (2-Hydroxyethyl)triphenylphosphonium bromide typically involves the following steps:

- Formation of Triphenylphosphine: Triphenylphosphine is first synthesized from phosphorus trichloride and phenylmagnesium bromide.

- Alkylation: The triphenylphosphine is then reacted with 2-bromoethanol under basic conditions to form (2-Hydroxyethyl)triphenylphosphonium bromide.

- Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level .

(2-Hydroxyethyl)triphenylphosphonium bromide finds applications across various fields:

- Organic Synthesis: Used as a reagent for olefination reactions.

- Biochemical Research: Employed in proteomics studies to explore protein interactions and cellular processes.

- Nanotechnology: Acts as a modifier for nanocomposite materials, enhancing properties when combined with carbon nanotubes .

- Pharmaceutical Development: Investigated for its potential use as an anticancer agent due to its cytotoxic effects on specific cancer cell lines .

Studies on the interactions of (2-Hydroxyethyl)triphenylphosphonium bromide with biological systems indicate that it can affect mitochondrial function by altering membrane potential and inducing oxidative stress in cells. Its interaction with cellular components suggests potential pathways for drug delivery and therapeutic applications targeting mitochondria .

Several compounds exhibit similar structural or functional characteristics to (2-Hydroxyethyl)triphenylphosphonium bromide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphonium compound | Base for forming phosphonium salts |

| Benzyltriphenylphosphonium chloride | Phosphonium salt | Used in similar reactions but with different substituents |

| Methyltriphenylphosphonium bromide | Phosphonium salt | Exhibits different solubility and reactivity profiles |

| Octadecyltriphenylphosphonium bromide | Long-chain phosphonium compound | Enhanced lipophilicity for membrane interactions |

(2-Hydroxyethyl)triphenylphosphonium bromide is unique due to its hydroxyethyl moiety, which imparts distinct biological activity and solubility properties compared to other triphenylphosphonium derivatives. This feature enhances its applicability in biochemical contexts, particularly concerning cell membrane permeability and interaction with biological targets .

Nucleophilic Substitution Approaches Using Triphenylphosphine Precursors

The primary synthetic route for (2-hydroxyethyl)triphenylphosphonium bromide involves nucleophilic substitution reactions employing triphenylphosphine as the key precursor. These reactions follow the classical S_N2 mechanism, where triphenylphosphine acts as a soft nucleophile attacking electrophilic carbon centers bonded to bromine atoms. The nucleophilic character of triphenylphosphine arises from the lone pair of electrons on the phosphorus center, which readily attacks carbon centers in primary and secondary alkyl halides.

Research has demonstrated that the effectiveness of triphenylphosphine in nucleophilic substitution reactions depends significantly on the nature of the leaving group. Studies have shown that electrophiles containing larger, more polarizable halogens exhibit enhanced reactivity in S_N2 reactions with triphenylphosphine. Specifically, when comparing different alkyl halides, iodides demonstrate superior reactivity compared to bromides, which in turn show greater reactivity than chlorides. This trend reflects the relative leaving group abilities of the halides, with iodide being the most effective leaving group due to its larger size and greater polarizability.

The mechanism involves formation of a tetrahedral intermediate where the phosphorus atom becomes positively charged while maintaining its coordination with three phenyl groups and the incoming alkyl substituent. In the case of (2-hydroxyethyl)triphenylphosphonium bromide synthesis, 2-bromoethanol serves as the electrophilic substrate, with the hydroxyl group providing additional functionality to the resulting phosphonium salt. The reaction proceeds through direct displacement of bromide ion by triphenylphosphine, resulting in formation of the desired quaternary phosphonium compound.

Experimental evidence from phosphorus-31 nuclear magnetic resonance spectroscopy studies has provided valuable insights into reaction monitoring and mechanism elucidation. These investigations reveal that the reaction progress can be effectively tracked through observation of chemical shift changes in the phosphorus-31 spectrum, where starting triphenylphosphine typically appears around -5 parts per million, while the resulting phosphonium salt exhibits signals in the range of 20-25 parts per million.

Metal-Free Synthesis Strategies in Phenolic Solvent Systems

Recent developments in sustainable synthetic chemistry have led to the exploration of metal-free approaches for phosphonium salt preparation, with phenolic solvent systems emerging as particularly effective reaction media. These strategies represent a significant advancement over traditional methods that often require transition metal catalysts or harsh reaction conditions. The use of phenol as both solvent and reaction promoter has demonstrated remarkable efficiency in facilitating nucleophilic substitution reactions between triphenylphosphine and various alkyl bromides.

The mechanistic basis for phenol's effectiveness lies in its ability to form hydrogen bonds with bromide ions, thereby facilitating both the initial nucleophilic attack and the subsequent elimination step. This hydrogen bonding interaction serves to further polarize the carbon-bromine bond, rendering the carbon center more electrophilic and susceptible to nucleophilic attack by triphenylphosphine. The proposed mechanism involves a two-step addition-elimination process where phenol stabilizes the zwitterionic intermediate through hydrogen bonding interactions.

Experimental investigations have revealed that refluxing phenol at approximately 182 degrees Celsius provides optimal conditions for these transformations. Under these conditions, reactions typically reach completion within 5-8 hours, yielding phosphonium salts in excellent yields ranging from 85-93 percent. The temperature requirement is significantly lower than traditional high-temperature methods that often require temperatures exceeding 260 degrees Celsius.

The effectiveness of phenolic solvents extends beyond simple reaction promotion. Phenol's weak acidity and hydrogen bonding capacity create an ideal environment for stabilizing ionic intermediates while preventing unwanted side reactions. Additionally, the use of phenol eliminates the need for expensive transition metal catalysts, making the process more economically viable and environmentally sustainable. The phenol can be recovered and recycled through simple distillation procedures, further enhancing the method's sustainability profile.

Optimization of Reaction Parameters for High-Yield Production

Systematic optimization of reaction parameters plays a crucial role in achieving high-yield synthesis of (2-hydroxyethyl)triphenylphosphonium bromide. Multiple variables require careful consideration and optimization to maximize product formation while minimizing unwanted side reactions and byproduct formation. Key parameters include reaction temperature, reaction time, solvent choice, substrate stoichiometry, and catalyst loading when applicable.

Temperature optimization studies have revealed that reaction temperatures between 120-180 degrees Celsius provide optimal balance between reaction rate and selectivity. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures may lead to decomposition of sensitive functional groups or unwanted side reactions. The specific temperature choice depends on the solvent system employed, with phenolic solvents requiring temperatures around 180 degrees Celsius for optimal results.

Solvent selection significantly impacts both reaction yield and product purity. Comprehensive solvent screening studies have demonstrated that polar protic solvents, particularly alcohols, provide superior results compared to non-polar or polar aprotic alternatives. Isopropanol has emerged as particularly effective, achieving yields up to 76.1 percent in optimized conditions. The effectiveness of alcohol solvents stems from their ability to solvate ionic transition states formed during the nucleophilic substitution process.

| Solvent Type | Representative Solvent | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| Polar Protic | Isopropanol | 76.1 | 20 |

| Polar Protic | n-Propanol | 64.7 | 24 |

| Polar Aprotic | Acetonitrile | 25.0 | 24 |

| Non-polar | Toluene | 0.0 | 24 |

Stoichiometric considerations require careful attention to substrate ratios to achieve optimal yields. Typically, slight excess of the alkyl halide component (1.02-1.05 equivalents) relative to triphenylphosphine provides optimal results, ensuring complete consumption of the phosphine precursor while avoiding excessive alkyl halide waste. This stoichiometric ratio accounts for potential side reactions and ensures efficient conversion of the limiting reagent.

Reaction time optimization reveals that extended reaction periods of 20-30 hours are generally required to achieve complete conversion. Shorter reaction times result in incomplete conversion, while excessively long reaction times may lead to product decomposition or formation of unwanted byproducts. The optimal reaction time depends on temperature, solvent choice, and substrate structure, requiring empirical optimization for each specific system.

Comparative Analysis of Halide Exchange versus Direct Alkylation Routes

The synthesis of (2-hydroxyethyl)triphenylphosphonium bromide can be approached through two distinct strategic pathways: direct alkylation of triphenylphosphine with 2-bromoethanol, or halide exchange reactions starting from alternative phosphonium salts. Each approach presents unique advantages and limitations that must be carefully evaluated to determine the most appropriate synthetic strategy for specific applications.

Direct alkylation represents the most straightforward approach, involving nucleophilic substitution between triphenylphosphine and 2-bromoethanol. This method offers the advantage of requiring only two readily available starting materials and proceeding through a well-understood S_N2 mechanism. The reaction typically achieves good yields (85-95 percent) under optimized conditions and produces the target compound directly without requiring additional transformation steps.

Halide exchange approaches involve initial synthesis of alternative triphenylphosphonium salts followed by anion metathesis to introduce the bromide counterion. This strategy may be advantageous when 2-bromoethanol is unavailable or when alternative alkyl halides are more readily accessible. Gas-phase halogen exchange processes have been developed using supported molten quaternary phosphonium salts as catalysts, operating at temperatures between 140-160 degrees Celsius under atmospheric pressure.

| Synthetic Route | Starting Materials | Typical Yield (%) | Reaction Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | Triphenylphosphine + 2-bromoethanol | 85-95 | 1 | Simple, direct, high yield | Requires specific starting material |

| Halide Exchange | Alternative phosphonium salt + bromide source | 70-90 | 2 | Flexible starting materials | Additional purification required |

Comparative kinetic studies reveal that direct alkylation generally proceeds more rapidly than halide exchange processes, particularly when optimal reaction conditions are employed. The S_N2 mechanism governing direct alkylation benefits from the strong nucleophilic character of triphenylphosphine and the electrophilic nature of primary alkyl bromides. In contrast, halide exchange reactions often require higher temperatures and longer reaction times to achieve equilibrium conversion.

Economic considerations favor direct alkylation for most applications due to the reduced number of synthetic steps and higher overall atom economy. The direct route minimizes waste generation and eliminates the need for additional purification steps required in halide exchange approaches. However, halide exchange methods may prove advantageous when starting from readily available phosphonium salts or when specific counterions are required for subsequent applications.

Product purity analysis indicates that both approaches can yield high-purity (2-hydroxyethyl)triphenylphosphonium bromide when properly executed. Direct alkylation typically produces fewer impurities due to the single-step nature of the process, while halide exchange methods may introduce trace amounts of residual anions from the metathesis reaction. Careful purification protocols, including recrystallization from appropriate solvent systems, can achieve comparable purity levels regardless of the synthetic approach employed.

SN2 Reaction Pathways in Hydroxyethyl Functionalization

The formation of (2-hydroxyethyl)triphenylphosphonium bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein triphenylphosphine acts as a nucleophile, displacing the bromide ion from 2-bromoethanol. This reaction is characterized by a backside attack, resulting in inversion of configuration at the electrophilic carbon center. Studies comparing the reactivity of alkyl halides with triphenylphosphine demonstrate a clear dependence on leaving group ability, with reactivity following the order: iodide > bromide > chloride [6]. For instance, the reaction of 1-bromobutane with triphenylphosphine proceeds to completion within 2 hours at 60°C, whereas 1-chlorobutane requires extended reaction times (>24 hours) under identical conditions [6].

The steric environment of the electrophile significantly impacts reaction kinetics. Primary alkyl halides, such as 1-bromoethanol, exhibit faster reaction rates compared to secondary or tertiary analogs due to reduced steric hindrance at the reaction center. This is corroborated by experimental data showing that 2-bromobutane reacts with triphenylphosphine at half the rate of 1-bromobutane under standardized conditions [6]. The transition state in this SN2 pathway features a pentacoordinated phosphorus intermediate, where the incoming nucleophile and departing halide occupy apical positions.

Table 1: Comparative Reactivity of Alkyl Halides with Triphenylphosphine

| Alkyl Halide | Leaving Group | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1-Chlorobutane | Cl⁻ | 24 | 45 |

| 1-Bromobutane | Br⁻ | 2 | 92 |

| 1-Iodobutane | I⁻ | 0.5 | 98 |

| 2-Bromobutane | Br⁻ | 4 | 78 |

Data adapted from nucleophilic substitution studies [6].

Role of Solvent Polarity in Transition-State Stabilization

Solvent polarity plays a critical role in stabilizing the charged transition state during phosphonium salt formation. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, enhance reaction rates by stabilizing the developing positive charge on phosphorus and the departing halide ion. In contrast, nonpolar solvents like toluene result in sluggish kinetics due to poor solvation of ionic intermediates [7].

Hydrolysis studies of related phosphonium salts reveal that solvent composition dramatically influences reaction pathways. For example, the hydrolysis rate of triphenylbenzylphosphonium hydroxide increases by a factor of >10⁵ when the water content in acetonitrile is reduced from 50% to 5% [7]. This phenomenon is attributed to the destabilization of hydroxide ions in low-water environments, which shifts the equilibrium toward the transition state of the SN2 mechanism.

Table 2: Solvent Effects on Hydrolysis Rates of Phosphonium Salts

| Solvent System | Water Content (%) | Relative Rate Constant (k) |

|---|---|---|

| Acetonitrile/H2O | 50 | 1.0 |

| Acetonitrile/H2O | 10 | 3.2 × 10² |

| Acetonitrile/H2O | 5 | 1.1 × 10⁵ |

Data derived from kinetic analyses of phosphonium salt hydrolysis [7].

Computational Modeling of C–P Bond Formation Dynamics

Density functional theory (DFT) calculations provide atomic-level insights into the C–P bond formation process. The reaction between triphenylphosphine and 2-bromoethanol involves a two-step mechanism: (1) nucleophilic attack of phosphorus on the electrophilic carbon, and (2) bromide ion departure with simultaneous C–P bond formation. The transition state exhibits a trigonal bipyramidal geometry, with the hydroxyethyl group and bromide ion occupying axial positions [5].

Key findings from computational studies include:

- Charge Distribution: The phosphorus atom in the transition state carries a partial positive charge (+0.72 e), while the departing bromide ion holds a partial negative charge (-0.89 e) [5].

- Solvent Interactions: Polar solvents stabilize the transition state by 15–20 kcal/mol compared to gas-phase calculations, primarily through dipole-dipole interactions [8].

- Ion-Pair Effects: Counterions (e.g., Na⁺) in the reaction medium form transient complexes with the bromide ion, reducing activation energy by 8–10 kcal/mol [8].

These models align with experimental observations, such as the accelerated reaction rates in polar solvents and the stereospecific inversion of configuration during SN2 processes [6] [7].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant